
3-fluoro-N-methyl-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-methyl-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMPB and has been synthesized using different methods.
作用機序
The mechanism of action of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide is related to its inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, FMPB can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide are still being studied. However, it has been shown to have an effect on the pH balance in cancer cells. FMPB has also been shown to have an effect on the activity of other carbonic anhydrase isoforms.
実験室実験の利点と制限
One of the advantages of using 3-fluoro-N-methyl-N-phenylbenzenesulfonamide in lab experiments is its specificity towards carbonic anhydrase IX. This specificity makes it a useful tool in studying the role of this enzyme in cancer cells. However, one of the limitations of using FMPB is its potential toxicity. Further studies are needed to determine the toxicological profile of this compound.
将来の方向性
For the study of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide include the development of new drugs and the study of its potential use as a diagnostic tool for cancer.
合成法
There are several methods for synthesizing 3-fluoro-N-methyl-N-phenylbenzenesulfonamide. One of the most common methods is the reaction between N-methyl-N-phenylbenzenesulfonamide and fluorine gas in the presence of a catalyst. Another method involves the reaction between N-methyl-N-phenylbenzenesulfonamide and a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The yield of this method is higher than the previous one.
科学的研究の応用
3-fluoro-N-methyl-N-phenylbenzenesulfonamide has potential applications in various fields of scientific research. It has been used in the development of new drugs and as a tool in biochemical and pharmacological studies. FMPB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the suppression of tumor growth and metastasis. FMPB has also been used as a probe to study the distribution of carbonic anhydrase IX in vivo.
特性
製品名 |
3-fluoro-N-methyl-N-phenylbenzenesulfonamide |
|---|---|
分子式 |
C13H12FNO2S |
分子量 |
265.31 g/mol |
IUPAC名 |
3-fluoro-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h2-10H,1H3 |
InChIキー |
NXXRSONGMZPWFH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F |
正規SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



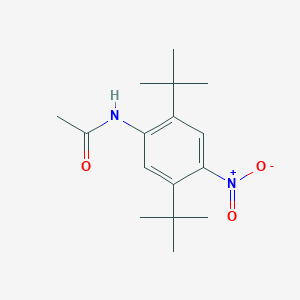
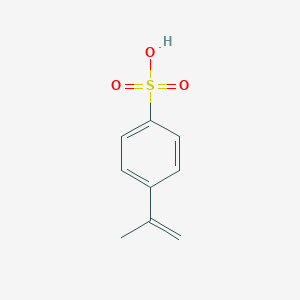
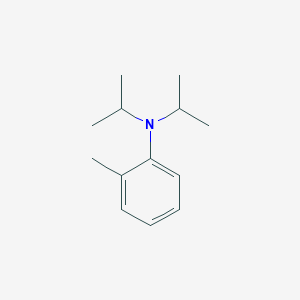
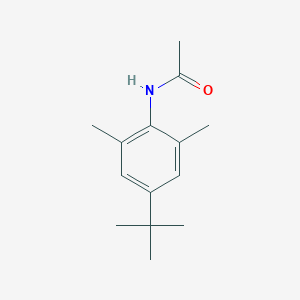

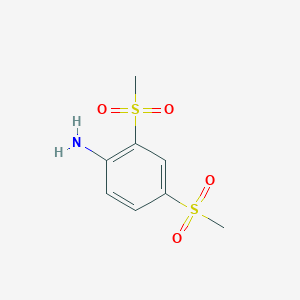
![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)

![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)
![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)

